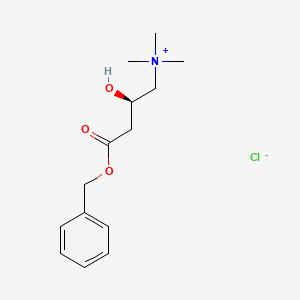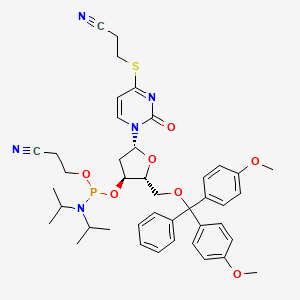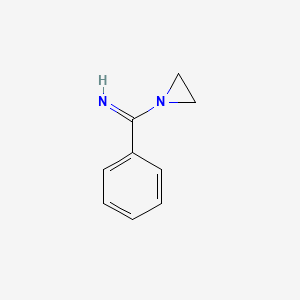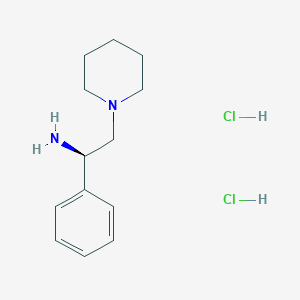
4-(4-Chlorophenyl)-2,6-piperidinedione-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2,6-piperidinedione-d4, also known as 4-CPPD-d4, is a synthetic compound with a wide range of applications in scientific research. It is an important tool for studying biochemical and physiological processes and understanding the mechanistic basis of drug action. 4-CPPD-d4 is a derivative of the natural product 4-chlorophenyl-2,6-piperidinedione (4-CPPD), and is used as a reference compound in the study of 4-CPPD. The incorporation of deuterium into 4-CPPD-d4 makes it an ideal tool for the study of 4-CPPD's pharmacokinetics, metabolism, and pharmacodynamics.
Mécanisme D'action
The mechanism of action of 4-CPPD is not yet fully understood. However, it is believed to act as an agonist at the 5-HT1A receptor, which is a serotonin receptor that is involved in the regulation of mood, anxiety, and other physiological processes. Additionally, 4-CPPD has been shown to bind to and activate the G-protein-coupled receptor GPR35, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 are not yet fully understood. However, it has been shown to have antidepressant-like effects in animal models, as well as anxiolytic, anticonvulsant, and anti-inflammatory effects. Additionally, this compound has been shown to reduce the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of serotonin and other neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 as a reference compound in laboratory experiments has several advantages. It is an inexpensive and readily available compound that is stable and has a long shelf life. Additionally, it is a non-toxic compound that is not metabolized in the body, making it suitable for use in animal studies. The main limitation of this compound is that it is not as biologically active as 4-CPPD, and therefore may not be suitable for studying the pharmacological effects of 4-CPPD.
Orientations Futures
There are several potential future directions for the study of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4. These include further research into its mechanism of action, its effects on other biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted into the pharmacokinetics and metabolism of this compound, as well as its interactions with other drugs and its potential adverse effects. Finally, further research could be conducted into the synthesis and purification of this compound, as well as the development of more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The synthesis of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is based on the synthesis of 4-CPPD, which is a simple four-step synthetic route. The first step is the preparation of 4-chloro-2,6-dimethoxyphenol, which is achieved by the reaction of 4-chlorophenol with dimethyl sulfate in the presence of an acid catalyst. The second step is the conversion of the 4-chloro-2,6-dimethoxyphenol to 4-chlorophenyl-2,6-dimethoxyacetophenone, which is accomplished by the reaction of 4-chloro-2,6-dimethoxyphenol with acetic anhydride. The third step is the preparation of 4-chlorophenyl-2,6-piperidinedione, which is achieved by the reaction of 4-chlorophenyl-2,6-dimethoxyacetophenone with piperidine. The fourth and final step is the deuteration of 4-chlorophenyl-2,6-piperidinedione to this compound, which is accomplished by the reaction of 4-chlorophenyl-2,6-piperidinedione with deuterium oxide.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is a useful tool for studying the biochemical and physiological effects of 4-CPPD. It has been used as a reference compound in a variety of studies, including those that have investigated the pharmacokinetics, metabolism, and pharmacodynamics of 4-CPPD. Additionally, it has been used to study the binding affinity of 4-CPPD to various proteins, to study the pharmacological effects of 4-CPPD, and to study the mechanism of action of 4-CPPD.
Propriétés
IUPAC Name |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWYRYCGOBBKD-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2CC(=O)NC(=O)C2)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)


![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/no-structure.png)




![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)
